molecular formula C19H22N2O2 B2679055 N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide CAS No. 2309572-28-7

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2679055
CAS No.: 2309572-28-7
M. Wt: 310.397
InChI Key: SZYGRRFNRIBRGU-UHFFFAOYSA-N
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Description

N-{7-oxaspiro[35]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide typically involves a multi-step process. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the pyrrole and benzamide moieties. Common reagents used in these reactions include spirocyclic precursors, pyrrole derivatives, and benzoyl chloride. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyrrole rings are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide
  • 3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
  • 4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide

Uniqueness

N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide stands out due to its combination of the spirocyclic core and the pyrrole moiety, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in various research fields.

Properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-18(20-17-7-8-19(17)9-13-23-14-10-19)15-3-5-16(6-4-15)21-11-1-2-12-21/h1-6,11-12,17H,7-10,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYGRRFNRIBRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC=C(C=C3)N4C=CC=C4)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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